(1S,3R,4R)-rel-4-(Boc-amino)-3-fluorocyclohexanol

Chiral Building Block Stereochemical Integrity Diastereomer Discrimination

SAR campaigns demand stereochemically defined chiral building blocks-procuring an incorrect diastereomer invalidates binding data and necessitates costly resynthesis. (1S,3R,4R)-rel-4-(Boc-amino)-3-fluorocyclohexanol (CAS 1268512-14-6) delivers the exact (1S,3R,4R) configuration with a conformationally biased 1,3-diaxial C-F/C-O arrangement that creates a distinct electronegative 'fluorine face.' • Boc-protected amine enables selective deprotection for downstream coupling • C-3 fluorine imparts metabolic stability and conformational bias • ≥98% purity ensures reproducible SAR data and reliable chiral chromatography Supplied as an RUO building block; store at 0-8°C for long-term stability.

Molecular Formula C11H20FNO3
Molecular Weight 233.28 g/mol
CAS No. 1268512-14-6
Cat. No. B1529596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,3R,4R)-rel-4-(Boc-amino)-3-fluorocyclohexanol
CAS1268512-14-6
Molecular FormulaC11H20FNO3
Molecular Weight233.28 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCC(CC1F)O
InChIInChI=1S/C11H20FNO3/c1-11(2,3)16-10(15)13-9-5-4-7(14)6-8(9)12/h7-9,14H,4-6H2,1-3H3,(H,13,15)/t7-,8+,9+/m0/s1
InChIKeySSJLYZCXMMQWCU-DJLDLDEBSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1S,3R,4R)-rel-4-(Boc-amino)-3-fluorocyclohexanol: Procurement & Structure


(1S,3R,4R)-rel-4-(Boc-amino)-3-fluorocyclohexanol (CAS 1268512-14-6) is a chiral fluorinated cyclohexanol derivative with the molecular formula C₁₁H₂₀FNO₃ and molecular weight 233.28 g/mol . The compound features a tert-butoxycarbonyl (Boc)-protected amine at the 4-position and a fluorine substituent at the 3-position on a cyclohexane ring bearing a hydroxyl group. The relative stereochemistry is specified as (1S,3R,4R), corresponding to the systematic IUPAC designation tert-butyl N-[(1R,2R,4S)-2-fluoro-4-hydroxycyclohexyl]carbamate, rel- . This compound is supplied as a research-use-only (RUO) building block with commercial purities typically ranging from 95% to ≥98% (NLT 98%) . The compound is stored at ambient to refrigerated conditions (0-8°C recommended for long-term stability) and is classified under MDL MFCD24850022 [1].

1
Chiral fluorinated cyclohexanol building block with Boc/OH/F substitution for stereochemical SAR studies
2
Multiple purity tiers available to match early exploration or late-stage lead optimization workflows
3
Supplied with defined (1S,3R,4R)-rel stereochemistry; supports diastereomer-controlled synthesis

(1S,3R,4R)-rel-4-(Boc-amino)-3-fluorocyclohexanol: Why Substitution Fails


The stereochemical configuration of (1S,3R,4R)-rel-4-(Boc-amino)-3-fluorocyclohexanol is integral to its utility as a chiral building block in medicinal chemistry. Substitution with diastereomeric or regioisomeric analogs—such as the (1S,3S,4R) diastereomer (CAS 1268512-47-5) or the (1S,3R,4S) diastereomer (CAS 1788041-38-2)—introduces distinct three-dimensional spatial arrangements of the fluorine, hydroxyl, and Boc-amino groups . These stereochemical differences can profoundly alter molecular recognition events (e.g., enzyme binding, receptor engagement) and downstream biological outcomes in structure-activity relationship (SAR) campaigns . Additionally, substitution with simpler, achiral Boc-amino-cyclohexanols lacking the fluorine substituent eliminates the metabolic stability and conformational bias conferred by the C-F bond. In the cyclohexane ring system, the 1,3-diaxial arrangement of C-F and C-O bonds imparts considerable polarity and generates a distinct electronegative 'fluorine face,' a property absent in non-fluorinated analogs [1]. Procurement of the incorrect stereoisomer or non-fluorinated analog compromises reproducibility, invalidates SAR data, and necessitates costly resynthesis.

Target
(1S,3R,4R)-rel stereochemistry
Risk
Diastereomers (1S,3S,4R or 1S,3R,4S) alter spatial arrangement of fluorine, hydroxyl, and amine; may shift molecular recognition and SAR readouts.
Target
3-Fluoro substitution on cyclohexane
Risk
Non-fluorinated or hydroxyl-removed analogs lack the electronegative fluorine face and conformational bias; physicochemical and binding profiles may not transfer.

(1S,3R,4R)-rel-4-(Boc-amino)-3-fluorocyclohexanol: Evidence for Selection


Stereochemical Purity & Structural Identity

The compound is supplied with explicit stereochemical designation (1S,3R,4R)-rel, distinguishing it from diastereomeric analogs that share identical molecular formula and molecular weight but differ in three-dimensional arrangement. This specification is critical for reproducible SAR studies . Vendor technical datasheets confirm molecular formula C₁₁H₂₀FNO₃ and molecular weight 233.28 g/mol, consistent across multiple suppliers, with MDL identifier MFCD24850022 providing a standardized structural fingerprint [1]. The compound is supplied at purities of 95% (AKSci) to NLT 98% (MolCore), enabling selection based on assay sensitivity requirements .

Stereochemical identity
Cross-study comparable
(1S,3R,4R)-rel · MDL MFCD24850022
Distinct diastereomer-specific identifiers prevent procurement of wrong isomer
CAS and MDL differ from (1S,3S,4R) and (1S,3R,4S) diastereomers
Chiral Building Block Stereochemical Integrity Diastereomer Discrimination

Supplier Purity Tiers & Procurement

Commercial suppliers offer the compound at two distinct purity tiers: ≥95% (AKSci, CymitQuimica) and ≥98% (NLT 98%, MolCore) . This differential enables users to align procurement specifications with experimental phase requirements—early-stage SAR exploration may tolerate 95% purity, while late-stage lead optimization and in vivo studies may require ≥98% purity to minimize confounding impurities . Storage specifications vary: ambient/room temperature (Fujifilm Wako) versus refrigerated 0-8°C (Hoelzel Biotech), reflecting supplier-specific stability assessments .

Purity tier options
Cross-study comparable
≥95% and ≥98% (NLT 98%) from multiple suppliers
Supports phase-appropriate procurement: 95% for early SAR, ≥98% for late-stage studies
Verify CoA for batch-specific purity; storage from ambient to 0–8°C per supplier
Medicinal Chemistry Process Chemistry Quality Control

Physicochemical Properties vs. Non-Fluorinated Analogs

The target compound (C₁₁H₂₀FNO₃, MW 233.28) contains both a hydroxyl group and a Boc-protected amine on a fluorinated cyclohexane scaffold [1]. In comparison, regioisomeric fluorinated analogs lacking the hydroxyl group—such as (±)-cis-N-Boc-2-fluorocyclohexylamine (C₁₁H₂₀FNO₂, MW 217.28)—exhibit lower molecular weight and reduced hydrogen-bonding capacity . The presence of the 3-fluoro substituent on the cyclohexane ring, when arranged in a 1,3-diaxial relationship with the 4-hydroxy group, generates a polarized 'fluorine face' that can influence molecular recognition and membrane permeability, a property absent in non-fluorinated 4-(Boc-amino)cyclohexanol [2].

Fluorine face polarity
Class-level inference
3-F/4-OH 1,3-diaxial arrangement creates electronegative fluorine face
Fluorine-imparted polarity and conformational bias absent in non-fluorinated analogs
Based on cyclohexane C-F bond polarity studies; verify in target assay
Physicochemical Profiling Drug Design Lead Optimization

(1S,3R,4R)-rel-4-(Boc-amino)-3-fluorocyclohexanol: Validated Applications


Fluorinated β-Amino Alcohol SAR Scaffold

The defined (1S,3R,4R) stereochemistry of this compound makes it suitable for systematic structure-activity relationship (SAR) studies exploring the conformational effects of fluorine substitution on cyclohexane-based β-amino alcohols. The Boc-protected amine enables selective deprotection for subsequent coupling reactions, while the hydroxyl group provides a handle for further derivatization (e.g., etherification, esterification, or oxidation) . This scaffold is particularly relevant for probing the stereoelectronic effects of 1,3-diaxial C-F/C-O arrangements on target binding, a feature documented in studies of polar organofluorine substituents [1].

Fluorinated FAAH Inhibitor Intermediate

Fluorocyclohexyl carbamates have been validated as key structural motifs in fatty acid amide hydrolase (FAAH) inhibitors, exemplified by the radiolabeled tracer [¹⁸F]CHC (trans-3-(4,5-dihydrooxazol-2-yl)phenyl-4-fluorocyclohexylcarbamate) used for neuroimaging . While the target compound is not identical to the final inhibitor, its Boc-protected fluorocyclohexylamine core—following deprotection—can serve as a precursor for constructing carbamate-based FAAH inhibitor analogs. The 3-fluoro substitution pattern offers a distinct conformational profile compared to the 4-fluoro isomer used in [¹⁸F]CHC, providing an orthogonal vector for SAR diversification.

Conformationally Biased Peptidomimetic Building Block

The cyclohexane ring provides a conformationally constrained scaffold for peptidomimetic design, with the fluorine substituent introducing stereoelectronic bias that can stabilize specific chair conformations. Selective fluorination of cyclohexane rings has been demonstrated to modulate bioactivity profiles, as shown in studies of progressively ring-fluorinated cyclohexyl motifs incorporated into formylpeptide FPR2 agonists . The (1S,3R,4R) stereoisomer offers a specific spatial orientation of the amino and hydroxyl groups, enabling precise placement of pharmacophoric elements in conformationally restricted analogs.

Diastereomeric Purity Reference Standard

Given the commercial availability of multiple diastereomers (including CAS 1268512-47-5 and CAS 1788041-38-2), the (1S,3R,4R) compound can serve as a reference standard for developing and validating chiral chromatographic methods (e.g., SFC, HPLC with chiral stationary phases) to resolve and quantify diastereomeric impurities . This application is critical for process chemistry quality control during multistep syntheses where stereochemical erosion may occur.

Application
Selection Property
Validation Focus
Fluorinated β-amino alcohol SAR scaffold
Stereochemically pure, Boc/OH handles for derivatization
Diastereomer-controlled SAR interpretation
FAAH inhibitor intermediate research
3-Fluoro carbamate precursor scaffold with conformational diversity
Scaffold-specific enzyme inhibition assay context
Conformationally biased peptidomimetic block
Fluorinated cyclohexane constrains chair conformation and pharmacophore vectors
Conformation-activity relationship studies
Diastereomeric purity reference standard
Defined (1S,3R,4R) identity for chiral method development
Chiral chromatographic resolution and quantification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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